molecular formula C6H6Cl2N2O2 B14753111 2-chloro-4-nitroaniline;hydrochloride CAS No. 618-99-5

2-chloro-4-nitroaniline;hydrochloride

Cat. No.: B14753111
CAS No.: 618-99-5
M. Wt: 209.03 g/mol
InChI Key: IOOGZWVFQQSSGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-chloro-4-nitroaniline typically involves the chlorination of p-nitroaniline. One method involves directly inputting chlorine gas into a diluted hydrochloric acid medium at temperatures between -20 and 10°C. The p-nitroaniline and chlorine gas are present in a molar ratio of 1:1-1.1 . This method is advantageous due to its simplicity, high yield, low production cost, and lack of wastewater discharge .

Industrial Production Methods

Industrial production methods for 2-chloro-4-nitroaniline often involve the use of high-pressure ammonolysis reactions in a strong aqua medium or chlorination in a diluted hydrochloric acid medium under cold conditions . These methods ensure the production of high-quality 2-chloro-4-nitroaniline with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid, phosgene, and various oxidizing agents . The conditions for these reactions vary, with some requiring specific temperatures and solvents to achieve the desired products.

Major Products Formed

Major products formed from these reactions include 4-amino-3-chlorophenol, 6-chlorohydroxyquinol, and 1,4-dinitrobenzene .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-4-nitroaniline include:

Uniqueness

2-chloro-4-nitroaniline is unique due to its specific molecular structure, which allows it to undergo distinct chemical reactions and degradation pathways. Its use as an intermediate in the synthesis of niclosamide and its poor biodegradability further distinguish it from other similar compounds .

Properties

CAS No.

618-99-5

Molecular Formula

C6H6Cl2N2O2

Molecular Weight

209.03 g/mol

IUPAC Name

2-chloro-4-nitroaniline;hydrochloride

InChI

InChI=1S/C6H5ClN2O2.ClH/c7-5-3-4(9(10)11)1-2-6(5)8;/h1-3H,8H2;1H

InChI Key

IOOGZWVFQQSSGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N.Cl

Origin of Product

United States

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